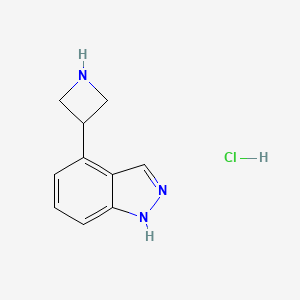
4-azetidin-3-yl-1H-indazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole, 4-(3-azetidinyl)-, hydrochloride: is a chemical compound with the molecular formula C10H12ClN3 and a molecular weight of 209.68 g/mol . It is known for its high purity, typically not less than 98% . This compound is part of the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 4-(3-azetidinyl)-, hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Introduction of the Azetidinyl Group: The azetidinyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of an azetidine derivative with the indazole core under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.
化学反応の分析
Types of Reactions
1H-Indazole, 4-(3-azetidinyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
科学的研究の応用
1H-Indazole, 4-(3-azetidinyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 1H-Indazole, 4-(3-azetidinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
1H-Indazole, 4-(3-azetidinyl)-, hydrochloride can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific functional groups and properties. The unique combination of the indazole core and the azetidinyl group in 1H-Indazole, 4-(3-azetidinyl)-, hydrochloride gives it distinct chemical and biological properties.
特性
分子式 |
C10H12ClN3 |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
4-(azetidin-3-yl)-1H-indazole;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-2-8(7-4-11-5-7)9-6-12-13-10(9)3-1;/h1-3,6-7,11H,4-5H2,(H,12,13);1H |
InChIキー |
WKYCCYRXRIEMQB-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=C3C=NNC3=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















